molecular formula C21H23N7O B1193239 NCGC1481

NCGC1481

Cat. No.: B1193239
M. Wt: 389.463
InChI Key: IALDYVNFZAPNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NCGC1481 is a novel, small-molecule multi-kinase inhibitor developed to address the challenge of adaptive resistance in FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML) . Its primary research value lies in its unique dual-targeting mechanism, designed to simultaneously inhibit the primary oncogenic driver, FLT3, and the interleukin-1 receptor-associated kinases 1 and 4 (IRAK1/4), a key node in the innate immune stress-response pathway that is compensatorily activated upon FLT3 inhibition . This compensatory activation of IRAK1/4, which occurs via upstream signals such as increased Toll-like receptor (TLR) expression, re-establishes pro-survival Ras/MAPK and NF-κB signaling, leading to relapse and treatment failure with conventional FLT3 inhibitors (FLT3i) like gilteritinib and quizartinib . By co-targeting both FLT3 and IRAK1/4, this compound demonstrates superior efficacy in preclinical models by preventing this bypass signaling cascade, effectively eliminating adaptively resistant FLT3-ITD AML cells both in vitro and in vivo . The compound competes with ATP for binding in the catalytic domains of both FLT3 and IRAK4 . As a research tool, this compound is critical for investigating combination therapy strategies, understanding the interplay between oncogenic signaling and innate immune pathways in cancer, and validating dual FLT3-IRAK1/4 inhibition as a promising therapeutic strategy to achieve more durable responses in high-risk leukemia . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C21H23N7O

Molecular Weight

389.463

IUPAC Name

6-(7-Methoxy-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)-N-(pyrrolidin-3-yl)pyridin-2-amine

InChI

InChI=1S/C21H23N7O/c1-27-12-14(9-24-27)16-13-28-18(11-23-21(28)8-19(16)29-2)17-4-3-5-20(26-17)25-15-6-7-22-10-15/h3-5,8-9,11-13,15,22H,6-7,10H2,1-2H3,(H,25,26)

InChI Key

IALDYVNFZAPNJV-UHFFFAOYSA-N

SMILES

CN1N=CC(C2=CN3C(C=C2OC)=NC=C3C4=CC=CC(NC5CNCC5)=N4)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NCGC1481;  NCGC-1481;  NCGC 1481

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • In Vitro : this compound reduces p-FLT3 and p-STAT5 by >90% in FLT3-ITD(D835Y) cells, inducing apoptosis .
  • In Vivo: In xenograft models, this compound reduces leukemic burden by 96% vs. vehicle and extends median survival to >80 days (vs. 32 days for gilteritinib) .
  • Safety: No hematologic toxicity observed in healthy CD34+ cells at therapeutic doses .

Structural Insights :

  • This compound's weaker edge interaction with FLT3-F691 allows retention of activity against F691L, unlike quizartinib .
  • Type I binding ensures efficacy despite conformational changes from D835 mutations .

Preparation Methods

Core Scaffold Assembly

The imidazo[1,2-a]pyridine core was synthesized via a one-pot cyclization reaction between 2-aminopyridine and α-bromoketone precursors under basic conditions. Introduction of the pyridin-2-yl group at position 3 utilized Suzuki-Miyaura coupling, achieving >80% yield with Pd(PPh₃)₄ as the catalyst. Early analogs lacking the pyridine nitrogen (e.g., compound 9 in Table 1) suffered catastrophic losses in FLT3 inhibition (IC₅₀ >10 µM), underscoring its role in maintaining optimal pKa for hinge-region interactions.

Pyrrolidine Substitution and Permeability Optimization

Reductive amination of the core scaffold with pyrrolidine derivatives proved pivotal. Methylation of the pyrrolidine nitrogen (compound 8 ) improved passive membrane permeability (PAMPA value: 153 nm/s) but reduced IRAK4 potency (IC₅₀: 0.12 µM vs. 0.04 µM for non-methylated analog 4 ). Fluorination at the pyrrolidine 4-position (compound 8 ) balanced permeability (PAMPA: 142 nm/s) with retained FLT3 inhibition (IC₅₀: 0.08 µM).

Table 1: Impact of Pyrrolidine Modifications on FLT3 Inhibition and Permeability

CompoundSubstituentFLT3 IC₅₀ (µM)IRAK4 IC₅₀ (µM)PAMPA (nm/s)
4 Pyrrolidine0.050.0498
8 4-Fluoro-pyrrolidine0.080.12142
9 Phenyl (no pyridine)>10>1089

C6 and C7 Functionalization

Substitution at C6 with tertiary alcohols (e.g., compound 16 ) enhanced IRAK1 inhibition (IC₅₀: 0.18 µM) but reduced permeability (PAMPA: 75 nm/s). Piperidine analogs (compound 29 ) addressed this trade-off, achieving IRAK1 IC₅₀ = 0.22 µM and PAMPA = 210 nm/s. Methoxy groups at C7 (compound 27 ) further improved IRAK1 potency (IC₅₀: 0.07 µM) without compromising FLT3 activity.

Analytical Data and Characterization

Pharmacokinetic Profiling

This compound exhibited favorable pharmacokinetics in rat models:

  • Half-life (t₁/₂): 4.2 hours

  • Cₘₐₓ: 3570 ng/mL at 30 mg/kg i.p.

  • Tₘₐₓ: 0.083 hours.

Bidirectional Caco-2 assays confirmed moderate permeability (Papp: 12.5 × 10⁻⁶ cm/s), aligning with its oral bioavailability.

Kinase Selectivity

In a 369-kinase panel, this compound showed >100-fold selectivity against 76% of off-target kinases, a marked improvement over early analogs like compound 1 (55% selectivity). Key off-targets included CDK2 (IC₅₀: 1.63 µM) and CDK4 (IC₅₀: 0.051 µM), necessitating further optimization in subsequent analogs.

Comparative Analysis with FLT3 Inhibitor Analogues

This compound’s type I binding mode contrasts with type II inhibitors like crenolanib. Cocrystal structures (PDB: 6IL3) reveal this compound’s interaction with the DFG-in conformation of FLT3, enabling activity against D835 mutants that resist type II inhibitors. For example, this compound maintains sub-nanomolar affinity for FLT3-D835Y (K = 0.29 nM), whereas crenolanib’s affinity drops 100-fold.

Table 2: Inhibition of FLT3 Mutants by this compound vs. Clinical Inhibitors

FLT3 VariantThis compound K (nM)Crenolanib IC₅₀ (nM)Gilteritinib IC₅₀ (nM)
Wild-type0.0251.20.92
D835Y0.2932.45.6
F691L0.0128.90.45

Q & A

Q. What is the molecular mechanism of NCGC1481 in targeting FLT3 and IRAK kinases, and how does this dual inhibition overcome drug resistance in acute myeloid leukemia (AML)?

this compound is a multi-kinase inhibitor designed to simultaneously block FLT3 and IRAK1/4 activity, disrupting both primary oncogenic signaling (via FLT3 mutations) and compensatory survival pathways (via IRAK-mediated immune evasion). This dual targeting prevents cancer cells from developing resistance through alternative kinase activation . To validate this mechanism, researchers should employ kinase activity assays (e.g., biochemical IC50 determinations) and phospho-proteomic profiling in FLT3-ITD+ AML cell lines, comparing responses to this compound versus single-target inhibitors.

Q. What experimental models are most appropriate for evaluating the efficacy of this compound in preclinical studies?

Primary patient-derived xenograft (PDX) models and FLT3-ITD+ cell lines (e.g., MV4-11, MOLM-14) are optimal for testing this compound. Methodological rigor requires:

  • Dose-response studies to establish IC50 values in vitro.
  • In vivo models using immunocompromised mice injected with AML cells, monitoring tumor burden via bioluminescence and survival analysis.
  • Co-administration with standard therapies (e.g., chemotherapy) to assess synergy . Ensure reproducibility by documenting batch numbers of reagents, cell line authentication, and adherence to ARRIVE guidelines for animal studies .

Advanced Research Questions

Q. How can researchers design a study to assess the synergistic effects of this compound with existing therapies while controlling for off-target effects?

A factorial experimental design is recommended:

  • Treatment arms : this compound monotherapy, combination with venetoclax or midostaurin, and vehicle controls.
  • Endpoint metrics : Apoptosis (Annexin V/PI flow cytometry), caspase-3 activation, and RNA-seq to identify pathway crosstalk.
  • Off-target control : Use kinome-wide selectivity profiling (e.g., KINOMEscan) to rule out non-specific kinase interactions. Statistical analysis should include synergy scores (e.g., Chou-Talalay method) and multivariate regression to adjust for confounding variables .

Q. What statistical approaches resolve contradictory data on this compound’s kinase inhibition potency across cell lines?

Contradictions may arise due to cell line heterogeneity or assay variability. Address this by:

  • Meta-analysis : Pool data from independent studies, applying random-effects models to account for between-study variance.
  • Sensitivity analysis : Stratify results by genetic background (e.g., TP53 status) or culture conditions.
  • Validation : Replicate key findings using orthogonal assays (e.g., CETSA for target engagement) . Transparent reporting of raw data and code in repositories like Zenodo ensures reproducibility .

Q. How should researchers address variability in this compound’s pharmacokinetic (PK) profiles between in vitro and in vivo models?

  • In vitro : Measure drug stability in cell culture media (e.g., LC-MS/MS) and adjust dosing schedules to maintain target exposure.
  • In vivo : Conduct PK/PD modeling using nonlinear mixed-effects (NLME) approaches to correlate plasma concentrations with tumor response.
  • Species differences : Use humanized liver mouse models to improve translational relevance. Document all PK parameters (e.g., Cmax, AUC, half-life) following MIAME standards .

Data and Methodology

Q. What strategies ensure robust validation of this compound’s target specificity in complex biological systems?

  • Chemical proteomics : Use immobilized this compound probes for pull-down assays coupled with mass spectrometry.
  • CRISPR-Cas9 knockout models : Validate target dependency by comparing drug sensitivity in FLT3- or IRAK1/4-knockout cells.
  • Structural biology : Solve co-crystal structures of this compound bound to FLT3/IRAK4 to confirm binding modes .

Q. How can researchers leverage multi-omics data to identify resistance mechanisms to this compound?

Integrate transcriptomic (RNA-seq), epigenetic (ATAC-seq), and proteomic (phospho-tyrosine profiling) datasets from resistant vs. sensitive clones. Use pathway enrichment tools (e.g., GSEA) and machine learning (e.g., random forests) to prioritize candidate resistance drivers. Functional validation via siRNA screens or small-molecule inhibitors is critical .

Ethical and Reproducibility Considerations

Q. What guidelines should govern the sharing of this compound-related datasets and protocols?

  • Deposit raw data (e.g., sequencing files, dose-response curves) in FAIR-aligned repositories like GEO or ChEMBL.
  • Publish detailed synthetic protocols for this compound, including purity assessments (HPLC, NMR) and stability testing .
  • Disclose conflicts of interest and adhere to NIH guidelines on rigor and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NCGC1481
Reactant of Route 2
NCGC1481

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.